molecular formula C7H3Br2IN2 B3294909 4,6-Dibromo-3-iodo (1H)indazole CAS No. 887568-43-6

4,6-Dibromo-3-iodo (1H)indazole

Cat. No.: B3294909
CAS No.: 887568-43-6
M. Wt: 401.82 g/mol
InChI Key: MEURQKQMBQEGFN-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-iodo (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and iodine atoms in the 4,6 and 3 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-iodo (1H)indazole typically involves the bromination and iodination of indazole derivatives. One common method includes the following steps:

    Bromination: Starting with 1H-indazole, bromination is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature to yield 4,6-dibromo-1H-indazole.

    Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a catalyst such as copper(I) iodide (CuI) in a polar solvent like dimethylformamide (DMF). .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-iodo (1H)indazole undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-3-iodo (1H)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-iodo (1H)indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-1H-indazole: Lacks the iodine atom at the 3-position, making it less reactive in certain coupling reactions.

    3-Iodo-6-nitro-1H-indazole: Contains a nitro group instead of bromine atoms, leading to different chemical properties and reactivity.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A derivative with a carboxylic acid group, used in medicinal chemistry

Uniqueness

4,6-Dibromo-3-iodo (1H)indazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

4,6-dibromo-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURQKQMBQEGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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